5-Chloro-1-methyl-1H-indole-3-carboxylic acid
CAS No.: 172596-62-2
Cat. No.: VC4086198
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172596-62-2 |
|---|---|
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.63 |
| IUPAC Name | 5-chloro-1-methylindole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | CDFMDRWHWBBKJX-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₀H₈ClNO₂) features a planar indole core with substituents influencing its electronic and steric properties. The chlorine atom enhances electrophilicity, while the methyl group at N-1 increases lipophilicity, facilitating membrane permeability. The carboxylic acid group at C-3 enables hydrogen bonding and salt formation, critical for protein interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.63 g/mol | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Melting Point | 209–210°C | |
| Boiling Point | 449.7 ± 25.0°C | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1700–1680 cm⁻¹ (C=O stretch) and 750–700 cm⁻¹ (C-Cl stretch) confirm functional groups.
-
NMR: ¹H NMR (DMSO-d₆) shows singlet δ 3.85 (N-CH₃), doublet δ 7.45 (H-4), and multiplet δ 8.10 (H-2) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. A modified route involves:
-
Chlorination of 1-methylindole using SO₂Cl₂ at 0°C.
-
Formylation via Vilsmeier-Haack reaction to introduce the aldehyde group.
-
Oxidation of the aldehyde to carboxylic acid using KMnO₄ in acidic medium .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | SO₂Cl₂, DCM, 0°C, 2h | 78 |
| Formylation | POCl₃, DMF, 60°C, 6h | 65 |
| Oxidation | KMnO₄, H₂SO₄, reflux, 4h | 82 |
Industrial Manufacturing Challenges
Scaling production requires addressing:
-
Byproduct Formation: Over-chlorination mitigated via controlled stoichiometry.
-
Waste Management: Neutralization of acidic byproducts using CaCO₃.
Biological Activities and Mechanisms
Enzyme Modulation
The compound inhibits cytochrome P450 3A4 (IC₅₀ = 12.3 μM), altering drug metabolism pathways. It also suppresses COX-2 (cyclooxygenase-2), reducing prostaglandin synthesis by 58% at 50 μM concentration .
Table 3: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HT-29 (Colon) | 45.2 | Caspase-3/7 activation |
| MCF-7 (Breast) | 68.9 | ROS generation |
| A549 (Lung) | >100 | No significant effect |
Immunomodulatory Effects
The compound activates the aryl hydrocarbon receptor (AhR), upregulating IL-22 production (3.5-fold in Jurkat T-cells). This suggests utility in autoimmune disorders like psoriasis.
Applications Across Industries
Pharmaceutical Development
-
Anticancer Agents: Serves as a precursor for kinase inhibitors (e.g., analogues of sunitinib).
-
Anti-Inflammatory Drugs: Carboxylic acid moiety enables COX-2 selective inhibition .
Agricultural Chemistry
Derivatives exhibit fungicidal activity against Phytophthora infestans (EC₅₀ = 8.7 μg/mL), outperforming commercial fungicides by 30% .
Material Science
Incorporated into polyimide films, it improves thermal stability (Tg increased by 25°C) and reduces dielectric constant by 15%.
Recent Research Advances (2024–2025)
Nanoparticle Drug Delivery
Encapsulation in PLGA nanoparticles increased bioavailability by 3.2-fold in murine models, reducing hepatotoxicity .
Computational Modeling
Molecular dynamics simulations revealed binding to PD-L1 (ΔG = -9.8 kcal/mol), suggesting checkpoint inhibitor potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume